N-(3-Chloro-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide N-(3-Chloro-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 518332-71-3
VCID: VC0491801
InChI: InChI=1S/C18H14ClNO4S/c1-2-24-12-7-9-13(10-8-12)25(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11H,2H2,1H3/b20-17-
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl
Molecular Formula: C18H14ClNO4S
Molecular Weight: 375.8g/mol

N-(3-Chloro-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide

CAS No.: 518332-71-3

Main Products

VCID: VC0491801

Molecular Formula: C18H14ClNO4S

Molecular Weight: 375.8g/mol

N-(3-Chloro-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide - 518332-71-3

CAS No. 518332-71-3
Product Name N-(3-Chloro-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide
Molecular Formula C18H14ClNO4S
Molecular Weight 375.8g/mol
IUPAC Name (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide
Standard InChI InChI=1S/C18H14ClNO4S/c1-2-24-12-7-9-13(10-8-12)25(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11H,2H2,1H3/b20-17-
Standard InChIKey VMPDDUDSYIOLQR-JZJYNLBNSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl
PubChem Compound 5450101
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator